

Application Notes and Protocols for Preparing MS21570 Solutions for Injection

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the preparation of **MS21570** solutions for in vivo injection. **MS21570** is a selective antagonist of G-protein coupled receptor 171 (GPR171) with an IC50 of 220 nM.[1][2][3] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in preclinical research.

Data Presentation: Solubility and Formulation

The following tables summarize the key quantitative data for the solubility and formulation of **MS21570**.

Table 1: Solubility of MS21570

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	125	526.67	Ultrasonic treatment may be required.[1][2]
DMSO	23.73	100	-
Ethanol	23.73	100	-



Molecular Weight of **MS21570**: 237.34 g/mol [1][3][4]

Table 2: Formulations for In Vivo Injection

Formulation	Composition	Achievable Concentration	Resulting Solution
1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (10.53 mM)	Clear
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (10.53 mM)	Clear
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (10.53 mM)	Clear
4	6% DMSO in Saline	Not specified, but used for a 3.5 mg/kg i.p. injection in mice.	Not specified

Experimental Protocols

Protocol 1: Preparation of MS21570 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **MS21570** in DMSO, which can be used for in vitro experiments or for the preparation of diluted solutions for in vivo injection.

Materials:

- MS21570 powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer



Ultrasonic bath

Procedure:

- Weigh the desired amount of MS21570 powder in a sterile container.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.4213 mL of DMSO per 1 mg of MS21570).[1]
- Vortex the solution thoroughly for 1-2 minutes.
- If the compound does not fully dissolve, place the container in an ultrasonic bath until the solution is clear.[1][2]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Protocol 2: Preparation of Injectable Solutions for In Vivo Administration

This protocol details the step-by-step preparation of three different vehicle formulations for the administration of **MS21570**. The choice of vehicle will depend on the experimental requirements, such as the desired route of administration and dosing volume.

Important: Always prepare fresh working solutions for injection on the day of the experiment.

Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for systemic administration.

Procedure:

- Begin with a pre-prepared concentrated stock solution of MS21570 in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final injectable solution, add the solvents sequentially in the following order:



- $\circ~$ Add 100 μL of the 25 mg/mL MS21570 DMSO stock solution to 400 μL of PEG300. Mix thoroughly.[2]
- Add 50 μL of Tween-80 to the mixture and mix until uniform.[2]
- Add 450 μL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.[2]

Formulation 2: DMSO/SBE-β-CD in Saline

This formulation uses a cyclodextrin to improve solubility and is suitable for systemic administration.

Procedure:

- Begin with a pre-prepared concentrated stock solution of MS21570 in DMSO.
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- To prepare the final injectable solution, add the **MS21570** DMSO stock solution to the SBE- β -CD solution at a ratio of 1:9 (v/v). For example, to make 1 mL of the final solution, add 100 μ L of the DMSO stock to 900 μ L of the 20% SBE- β -CD solution.[1][2]
- Mix thoroughly until a clear solution is achieved.

Formulation 3: DMSO/Corn Oil

This formulation is suitable for subcutaneous or intraperitoneal injections where a slower release may be desired.

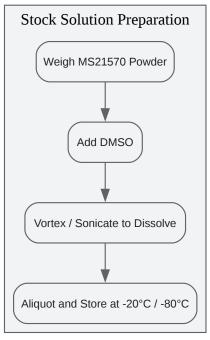
Procedure:

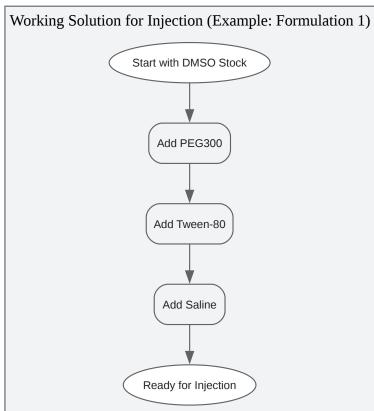
- Begin with a pre-prepared concentrated stock solution of MS21570 in DMSO.
- Add the MS21570 DMSO stock solution to corn oil at a ratio of 1:9 (v/v). For example, to make 1 mL of the final solution, add 100 μ L of the DMSO stock to 900 μ L of corn oil.[1][2]
- Vortex or sonicate the mixture until it is a homogenous and clear solution.



Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of **MS21570**.

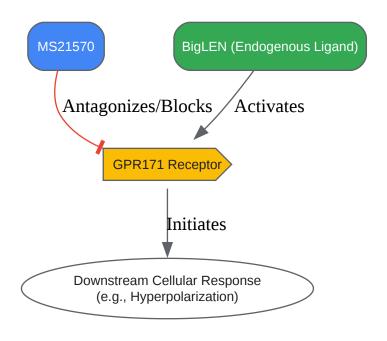




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Caption: Workflow for preparing MS21570 solutions.





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Caption: MS21570 mechanism as a GPR171 antagonist.

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